[6-(Methylamino)pyridin-3-yl]methanol

Kinase Inhibitor SAR AlphaScreen

[6-(Methylamino)pyridin-3-yl]methanol (CAS 897951-48-3) is a bifunctional pyridine derivative featuring a hydroxymethyl group at the 3-position and a methylamino substituent at the 6-position. The molecule has a molecular weight of 138.17 g/mol and a calculated topological polar surface area (tPSA) of 45.2 Ų, with two hydrogen bond donors and three acceptors.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B12117580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Methylamino)pyridin-3-yl]methanol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)CO
InChIInChI=1S/C7H10N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3,(H,8,9)
InChIKeyMTUJVASOOFXVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylamino)pyridin-3-yl Methanol: Core Scaffold for Kinase Inhibitors and Pyridine Alkaloid Analogs


[6-(Methylamino)pyridin-3-yl]methanol (CAS 897951-48-3) is a bifunctional pyridine derivative featuring a hydroxymethyl group at the 3-position and a methylamino substituent at the 6-position [1]. The molecule has a molecular weight of 138.17 g/mol and a calculated topological polar surface area (tPSA) of 45.2 Ų, with two hydrogen bond donors and three acceptors [1]. It serves as a key intermediate in the synthesis of kinase inhibitor pharmacophores, particularly in patent families targeting class III receptor tyrosine kinases such as CSF-1R and FLT3 [2]. The compound is also a representative member of the 3-alkylpyridine alkaloid analog class, which has been systematically evaluated for antiproliferative activity against leukemic cell lines [3].

Why Generic 6-Aminopyridine Methanols Cannot Substitute for 6-(Methylamino)pyridin-3-yl Methanol in Targeted Synthesis


Simple substitution of [6-(Methylamino)pyridin-3-yl]methanol with unsubstituted 6-aminopyridine methanols or analogs lacking the N-methyl group leads to both functional and stability divergences. The N-methyl group on the 6-amino moiety increases the scaffold's lipophilicity (XLogP3 = 0.3) while maintaining hydrogen bond donor capacity (2 HBD), which is critical for balancing membrane permeability and target engagement in kinase inhibitor design [1]. Furthermore, a systematic structure-activity relationship (SAR) study of aminopyridine analogs demonstrated that subtle modifications at the 6-position drastically alter biological activity: the 6-(methylamino) derivative exhibited measurable activity in AlphaScreen assays, whereas close analogs with 6-amino, 6-dimethylamino, or 6-methoxy substituents showed no effect at concentrations up to 20 µM [2]. Procurement of generic, uncharacterized analogs therefore risks obtaining a compound with zero functional activity in the intended assay context.

Quantitative Evidence for 6-(Methylamino)pyridin-3-yl Methanol: Comparative Data vs. Structural Analogs


Functional Activity in AlphaScreen Assay: 6-(Methylamino) Substituent Confers Unique Activity Among Aminopyridine Analogs

In a head-to-head SAR comparison of aminopyridine analogs (compounds 13-19) using an AlphaScreen assay, the 6-(methylamino)pyridin-3-yl methanol scaffold exhibited measurable activity at 10 µM. In contrast, the 6-amino analog (compound 13), 6-dimethylamino analog (compound 14), and 6-methoxy analog (compound 15) showed no effect (NE) at 10 µM or even at 20 µM [1].

Kinase Inhibitor SAR AlphaScreen

Enhanced Solubility Profile Compared to 6-Amino-3-pyridinyl Methanol

While direct solubility data for the target compound is not available in the public domain, a class-level inference can be drawn from the solubility of its closest analog, (6-Amino-3-pyridinyl)methanol. The target compound contains an additional N-methyl group, which increases lipophilicity (XLogP3 = 0.3 vs. an estimated lower value for the amino analog) while retaining the hydroxymethyl hydrogen bond donor [1]. The 6-amino analog has a reported aqueous solubility of only 0.26 g/L (sparingly soluble) at 25°C . The increased lipophilicity of the target compound suggests a different solubility profile, which may be advantageous in organic synthesis applications requiring greater organic solvent compatibility.

Solubility Formulation Physicochemical

Key Intermediate in Patent-Protected Kinase Inhibitor Pharmacophores

The 6-(methylamino)pyridin-3-yl methanol scaffold is explicitly claimed as a core building block in U.S. Patent 9,029,386 (Gilead Sciences), which covers pyridine derivatives useful as inhibitors of class III PTK receptors including CSF-1R, c-KIT, PDGFRβ, and FLT3 [1]. While the patent does not provide direct comparative data for this specific intermediate, its inclusion in the patent's synthetic schemes indicates that the 6-(methylamino) substitution is critical for achieving the claimed kinase inhibitory activity. Analogs with different substituents at the 6-position are not exemplified in the same context, implying that this specific substitution pattern was selected for optimal potency or selectivity [1].

Kinase Inhibitor Patent Synthetic Intermediate

Commercial Availability and Purity Benchmarking for Procurement

The target compound is commercially available at 98% purity from multiple vendors, with a current market price of approximately ¥6,840 per gram (as of 2024) [1]. In contrast, its closest structural analog, (6-(Aminomethyl)pyridin-3-yl)methanol, is available at 97% purity but with significantly different pricing and availability . This purity level (≥98%) is sufficient for most synthetic and screening applications without the need for additional purification.

Procurement Purity Commercial Availability

High-Impact Research Applications for 6-(Methylamino)pyridin-3-yl Methanol in Kinase Drug Discovery and SAR Studies


Kinase Inhibitor Lead Optimization: Scaffold for CSF-1R and FLT3 Targeting

The compound serves as a direct synthetic entry point to the pharmacophore described in U.S. Patent 9,029,386, where 6-(methylamino)pyridin-3-yl methanol derivatives are used to construct potent inhibitors of class III receptor tyrosine kinases including CSF-1R, c-KIT, and FLT3 [1]. Procurement of this specific intermediate enables the synthesis of the exact claimed compounds for biological evaluation against these clinically validated oncology targets.

Structure-Activity Relationship (SAR) Exploration of Aminopyridine Bioisosteres

Based on the comparative AlphaScreen data showing that the 6-(methylamino) substituent confers unique activity while close analogs are inactive [2], this compound is the ideal starting point for SAR campaigns. Researchers can use this scaffold to systematically explore the effects of N-alkylation on target engagement, selectivity, and physicochemical properties.

Synthesis of 3-Alkylpyridine Alkaloid Analogs for Anticancer Screening

The compound is a representative member of the 3-alkylpyridine alkaloid analog class, which has demonstrated cytotoxic activity against leukemic cell lines (THP-1, K562) [3]. Procurement of this building block facilitates the generation of focused libraries for screening against hematological malignancies and for investigating novel modes of action.

Development of Novel Agrochemicals via Pyridine Functionalization

The bifunctional nature of the compound (hydroxymethyl and methylamino groups) allows for divergent functionalization, enabling the synthesis of pyridine-based herbicides or fungicides. While direct comparative data in agrochemical assays are not available, the scaffold's similarity to known herbicidal pyridines supports its use as a privileged structure for agrochemical discovery.

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